

"2-Amino-5-[(dimethylamino)methyl]pyridine" in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-5-[(dimethylamino)methyl]pyridine
Cat. No.:	B2581909

[Get Quote](#)

An In-Depth Guide to **2-Amino-5-[(dimethylamino)methyl]pyridine** in Medicinal Chemistry

Introduction: A Versatile Scaffold for Modern Drug Discovery

2-Amino-5-[(dimethylamino)methyl]pyridine is a key heterocyclic building block in medicinal chemistry.^[1] Its structure combines a 2-aminopyridine core, a known "privileged" scaffold that frequently appears in bioactive molecules, with a basic dimethylaminomethyl side chain. This combination of features makes it an exceptionally valuable starting material for synthesizing a wide range of therapeutic agents. The 2-amino group provides a crucial anchor point for building more complex structures, often acting as a hydrogen bond donor that mimics the adenine hinge-binding motif in ATP-competitive kinase inhibitors.^{[2][3]} Simultaneously, the dimethylaminomethyl group at the 5-position can enhance aqueous solubility, modulate the compound's overall basicity (pKa), and form critical salt-bridge interactions with acidic amino acid residues in target proteins. This guide provides a detailed overview of its applications, synthesis, and strategic importance for professionals in drug discovery and development.

Core Applications in Medicinal Chemistry

The unique structural attributes of **2-Amino-5-[(dimethylamino)methyl]pyridine** have led to its incorporation into a variety of drug candidates across multiple therapeutic areas. Its utility is

most prominent in the development of kinase inhibitors and agents targeting the central nervous system.

Kinase Inhibitors for Oncology

The 2-aminopyridine moiety is a cornerstone of modern kinase inhibitor design. It serves as an effective bioisostere for the purine ring of ATP, enabling compounds to bind to the enzyme's ATP pocket. The amino group and the pyridine ring nitrogen are perfectly positioned to form key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

Derivatives of this scaffold have been explored for the inhibition of numerous kinases, including:

- Cyclin-Dependent Kinases (CDKs): The 2-aminopyridine structure is a foundational element in many CDK inhibitors, which are crucial for regulating the cell cycle.[4][5]
- Aurora Kinases: Imidazo[4,5-b]pyridine-based compounds, which can be synthesized from diaminopyridine precursors, are potent inhibitors of Aurora kinases, key regulators of mitosis. [3]
- FLT3 Kinase: The same imidazo[4,5-b]pyridine scaffold has shown dual activity against Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[3]
- DNA-Dependent Protein Kinase (DNA-PK): Scaffold-hopping from known PI3K inhibitors has identified related imidazo[4,5-c]pyridine-2-one cores as selective DNA-PK inhibitors, which can function as radiosensitizers in cancer therapy.[6]

The dimethylaminomethyl side chain in these contexts often extends into a solvent-exposed region or a specific sub-pocket, where its basic nature can improve pharmacokinetic properties or provide additional target interactions.

Agents for Neurodegenerative Disorders

The pyridine and related fused-ring systems are of significant interest in the development of treatments for neurodegenerative conditions like Alzheimer's disease.[7][8] Alzheimer's is characterized by the aggregation of amyloid- β (A β) peptides into plaques in the brain.[7]

- Amyloid- β Plaque Imaging Agents: Fluorinated derivatives of imidazo[1,2-a]pyridine, such as [^{18}F]FEM-IMPY and [^{18}F]FPM-IMPY, have been developed as radioligands for positron emission tomography (PET) imaging of A β plaques.^[9] The core structure, which can be derived from substituted 2-aminopyridines, possesses moderate affinity for A β aggregates.^[9] The dimethylamino group is a key feature in many of these imaging agents, contributing to their binding affinity.
- Metal Chelators: Pyridine derivatives have also been investigated as potential metal chelators to disrupt the metal-ion-induced aggregation of A β peptides, a key pathological process in Alzheimer's disease.^[10]

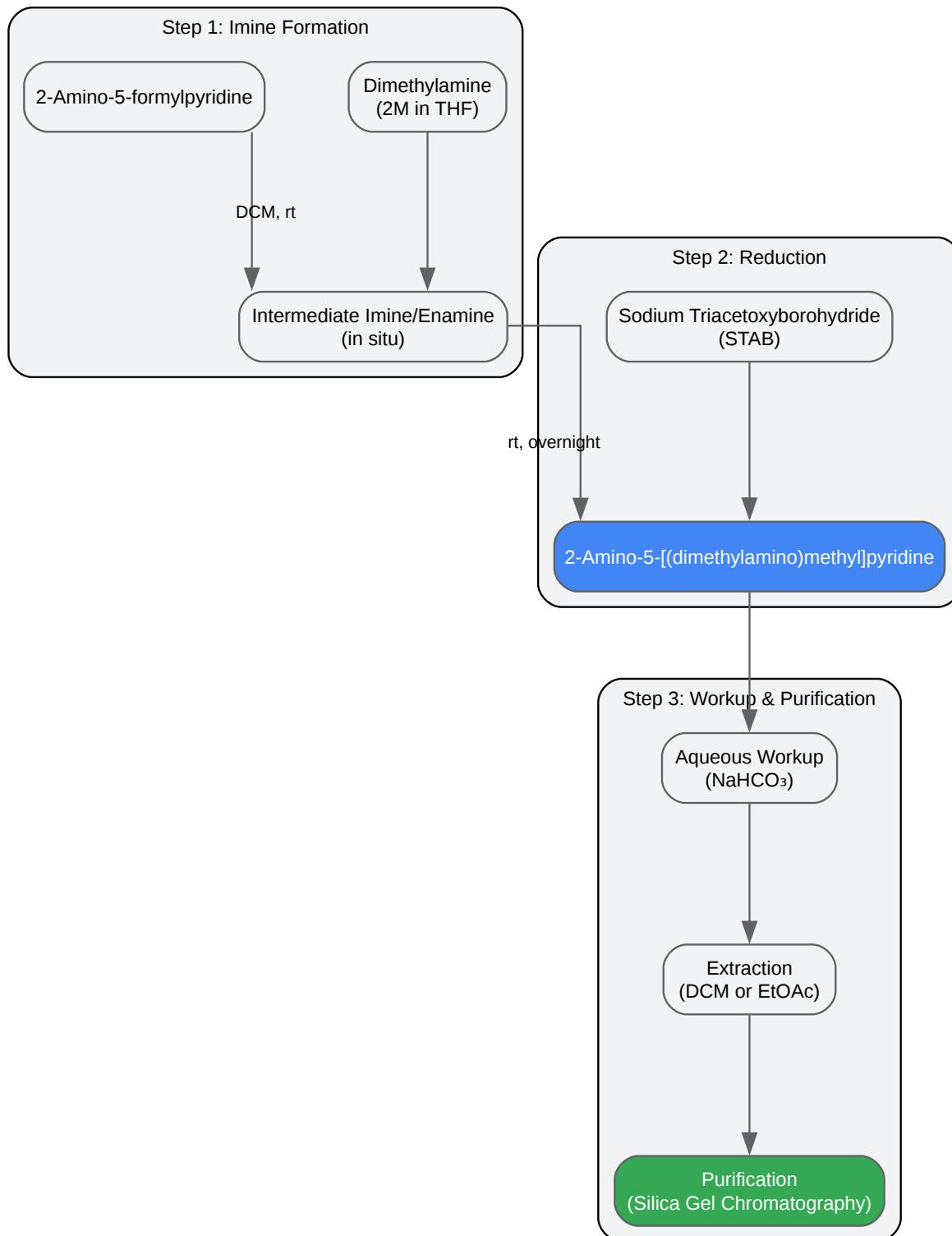
Modulators of CNS Receptors

The 2-aminopyridine scaffold is present in molecules designed to target various central nervous system receptors.

- 5-HT1A Receptor Agonists: Derivatives of 2-pyridinemethylamine have been developed as potent and orally active agonists for the serotonin 5-HT1A receptor, a target for antidepressant and anxiolytic drugs.^[11] The side chain at the 5-position is critical for modulating the pharmacophore's conformation and interaction with the receptor.
- Dopamine Receptor Ligands: Analogs of the potent D2/D3 agonist 5-OH-DPAT incorporating a pyridine ring have been synthesized and shown to retain significant activity at dopamine autoreceptors.^[12] This highlights the versatility of the pyridine core in mimicking the phenolic ring of traditional dopaminergic ligands.

Data & Properties Summary

Property	Value	Reference(s)
Chemical Name	2-Amino-5-[(dimethylamino)methyl]pyridine	[13]
Synonym	N-[(6-amino-3-pyridinyl)methyl]-N,N-dimethylamine	[13]
CAS Number	1197404-30-0	[13]
Molecular Formula	C ₈ H ₁₃ N ₃	[14]
Molecular Weight	151.21 g/mol	[14]


Experimental Protocols

While numerous patents describe the synthesis of related aminopyridines, a direct, detailed protocol for **2-Amino-5-[(dimethylamino)methyl]pyridine** is less common in peer-reviewed literature.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) The following protocol describes a robust and widely used method for its synthesis via reductive amination, a cornerstone reaction in medicinal chemistry.

Protocol 1: Synthesis via Reductive Amination of 2-Amino-5-formylpyridine

This two-step protocol is designed for high yield and purity, starting from commercially available 6-aminonicotinaldehyde (2-amino-5-formylpyridine).

Diagram: Synthetic Workflow

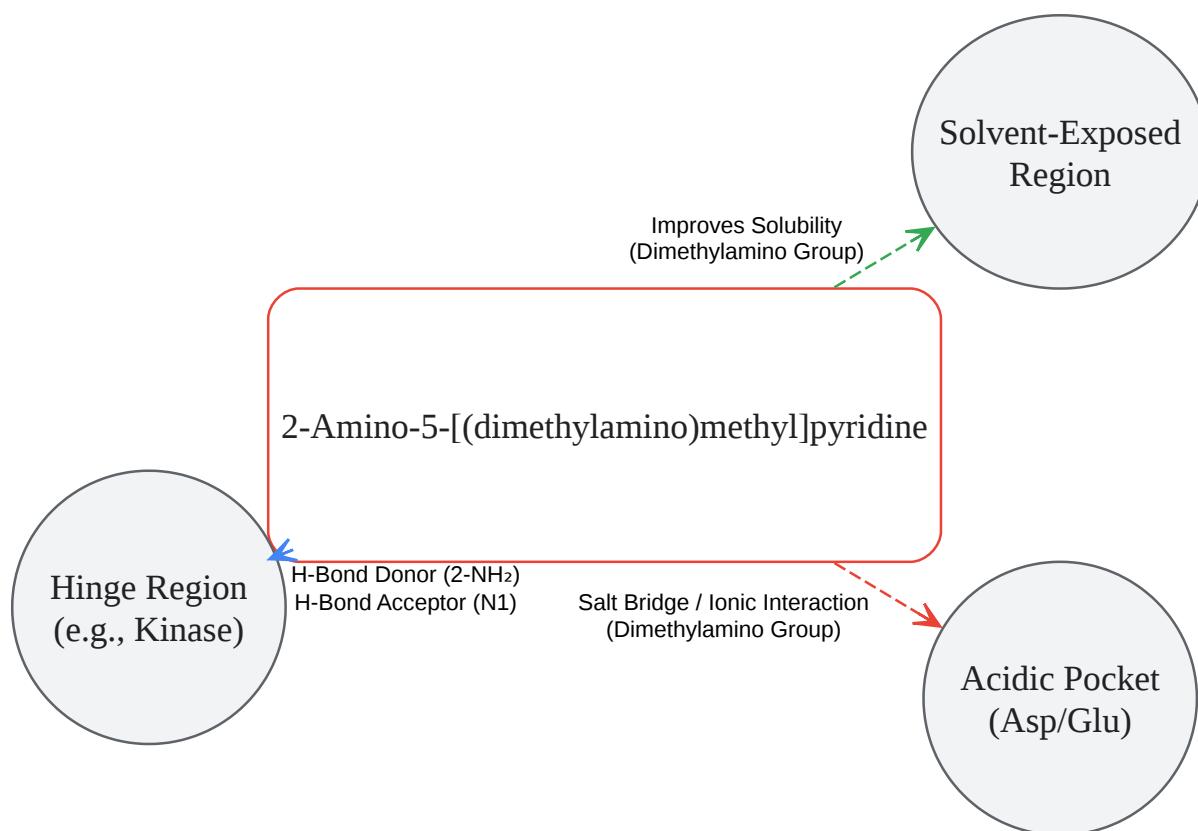
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Amino-5-[(dimethylamino)methyl]pyridine**.

Materials & Reagents:

- 6-Aminonicotinaldehyde (2-amino-5-formylpyridine)
- Dimethylamine solution (2.0 M in THF)
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4), anhydrous
- Silica gel for column chromatography
- Ethyl acetate (EtOAc) and Methanol (MeOH) for elution

Step-by-Step Procedure:


- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Argon), add 6-aminonicotinaldehyde (1.0 eq).
- Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
- Amine Addition: While stirring at room temperature, add dimethylamine solution (2.0 M in THF, 1.2 eq) dropwise over 5 minutes.
 - Causality Note: Using a slight excess of the amine ensures complete conversion of the aldehyde to the iminium ion intermediate, driving the equilibrium forward.
- Imine Formation: Stir the resulting mixture at room temperature for 1-2 hours. The formation of the intermediate iminium salt can be monitored by TLC or LC-MS.

- Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15-20 minutes.
 - Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other hydrides like NaBH_4 , preventing side reactions and tolerating the slightly acidic conditions that favor iminium ion formation. Portion-wise addition helps control any potential exotherm.
- Reaction Progression: Allow the reaction to stir overnight at room temperature. Monitor the reaction for completion by TLC or LC-MS, observing the disappearance of the starting aldehyde and intermediate imine.
- Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.
- Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 or MgSO_4 .
- Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by silica gel column chromatography. A typical elution gradient would be from 100% ethyl acetate to 90:10 ethyl acetate/methanol, often with 1% triethylamine added to the mobile phase to prevent the basic product from streaking on the acidic silica gel.
- Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield **2-Amino-5-[(dimethylamino)methyl]pyridine** as a solid or oil. Characterize the final product by ^1H NMR, ^{13}C NMR, and HRMS to confirm its identity and purity.

Strategic Role in Drug Design

The strategic incorporation of this scaffold into a drug candidate leverages its inherent properties to solve common challenges in medicinal chemistry.

Diagram: Role as a Bioactive Scaffold

[Click to download full resolution via product page](#)

Caption: Key interactions of the scaffold with a hypothetical protein target.

- **Hinge Binding:** The 2-aminopyridine group is a premier hinge-binding motif, essential for anchoring inhibitors in the ATP-binding site of kinases.
- **Solubility Enhancement:** The tertiary amine of the dimethylaminomethyl group is basic and typically protonated at physiological pH. This positive charge significantly improves the aqueous solubility of the parent molecule, a critical factor for oral bioavailability and formulation.
- **Target Selectivity:** The length, flexibility, and substitution of the side chain at the 5-position can be systematically modified to achieve selectivity for a specific target. By tailoring this group to fit into a unique sub-pocket of the target protein, chemists can reduce off-target activity.
- **Modulation of Physicochemical Properties:** The basic side chain allows for salt formation, which can improve the solid-state properties of a drug candidate, such as crystallinity and stability.

Conclusion

2-Amino-5-[(dimethylamino)methyl]pyridine is more than just a chemical reagent; it is a highly versatile and strategic platform for the rational design of new medicines. Its proven success in high-profile areas like oncology and neuroscience underscores its importance.^{[4][6]} ^[8] For researchers and drug development professionals, a deep understanding of its synthesis, reactivity, and structure-activity relationships is essential for leveraging its full potential to create the next generation of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data Mining of Molecular Simulations Suggest Key Amino Acid Residues for Aggregation, Signaling and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β -Amyloid in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Amino-5-[(dimethylamino)methyl]pyridine | 1197404-30-0 [sigmaaldrich.com]
- 14. 2-Amino-5-[(dimethylamino)Methyl]pyridine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsoc.com [chemsoc.com]
- 15. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 16. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 17. EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 18. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["2-Amino-5-[(dimethylamino)methyl]pyridine" in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2581909#2-amino-5-dimethylamino-methyl-pyridine-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com